molecular formula C12H16N2O3S2 B3957659 N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-methoxyphenyl)thiourea

N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-methoxyphenyl)thiourea

Cat. No. B3957659
M. Wt: 300.4 g/mol
InChI Key: BLGISOHAFZNJEE-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-methoxyphenyl)thiourea, also known as DTTU, is a synthetic compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. DTTU belongs to the family of thiourea compounds, which have been extensively studied for their various biological and pharmacological activities.

Mechanism of Action

N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-methoxyphenyl)thiourea exerts its biological effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammation process. N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-methoxyphenyl)thiourea also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-methoxyphenyl)thiourea has been shown to exhibit a range of biochemical and physiological effects in various cell and animal models. It has been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various diseases, such as cancer, diabetes, and cardiovascular diseases. N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-methoxyphenyl)thiourea has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which makes it a promising candidate for anticancer therapy.

Advantages and Limitations for Lab Experiments

N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-methoxyphenyl)thiourea has several advantages for laboratory experiments, including its high stability and solubility in water and organic solvents. It also exhibits low toxicity and has been shown to be well-tolerated in animal models. However, one of the limitations of N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-methoxyphenyl)thiourea is its relatively low bioavailability, which may limit its therapeutic potential.

Future Directions

There are several potential future directions for the research on N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-methoxyphenyl)thiourea. One of the areas of interest is the development of novel analogs of N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-methoxyphenyl)thiourea with improved bioavailability and pharmacokinetic properties. Another area of interest is the investigation of the potential synergistic effects of N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-methoxyphenyl)thiourea with other drugs in combination therapy for various diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological effects of N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-methoxyphenyl)thiourea and to identify its potential targets in the body.

Scientific Research Applications

N-(1,1-dioxidotetrahydro-3-thienyl)-N'-(4-methoxyphenyl)thiourea has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit a range of biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-(4-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S2/c1-17-11-4-2-9(3-5-11)13-12(18)14-10-6-7-19(15,16)8-10/h2-5,10H,6-8H2,1H3,(H2,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGISOHAFZNJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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